molecular formula C15H12ClIO2 B2385904 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone CAS No. 1103738-26-6

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B2385904
CAS No.: 1103738-26-6
M. Wt: 386.61
InChI Key: BGRJXWMKCUZBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (CAS: 1103738-26-6) is a benzophenone derivative with a molecular formula of C₁₅H₁₂ClIO₂ and a molar mass of 386.61 g/mol . It features a 2-chloro-5-iodophenyl group and a 4-ethoxyphenyl group linked via a ketone bridge. The compound is utilized as a pharmaceutical intermediate, particularly in the synthesis of SGLT2 inhibitors like dapagliflozin and empagliflozin . Its physical properties include a boiling point of 461.3 ± 40.0 °C and storage stability at room temperature .

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJXWMKCUZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The ethoxy group may also play a role in modulating its chemical properties and interactions .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs differ in the substituents on the phenyl rings, influencing molecular weight, polarity, and thermal stability:

Compound Name Substituents (Phenyl Groups) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key References
Target Compound 2-Cl,5-I; 4-OCH₂CH₃ C₁₅H₁₂ClIO₂ 386.61 461.3 ± 40.0
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone 2-Cl,5-I; 4-F C₁₃H₈ClIFO 360.55 Not reported
(2-Chloro-5-iodophenyl)[4-(tetrahydrofuran-3-yloxy)phenyl]methanone 2-Cl,5-I; 4-(tetrahydrofuran-3-yloxy) C₁₈H₁₅ClIO₃ 440.67 Not reported
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl,4-OH,3-OCH₃; acetyl C₉H₉ClO₃ 200.62 97–110 (melting point)

Key Observations :

  • The ethoxy group (OCH₂CH₃) in the target compound increases molar mass and lipophilicity compared to the fluoro analog .
  • The tetrahydrofuran-3-yloxy substituent introduces a cyclic ether, enhancing solubility in polar solvents but increasing molecular complexity .
  • Hydroxyacetophenones (e.g., CAS 151340-06-6) exhibit lower thermal stability (melting points < 110°C) due to hydrogen bonding and reduced halogen content .

Chemical Reactivity and Functional Group Influence

  • Halogen Effects : The iodo and chloro groups in the target compound contribute to halogen bonding, influencing crystallinity and intermolecular interactions. This is critical in pharmaceutical crystallization processes .
  • Ethoxy vs. Fluoro : The electron-donating ethoxy group (OCH₂CH₃) may stabilize the ketone via resonance, whereas the electron-withdrawing fluoro group (F) could enhance electrophilicity at the carbonyl carbon .

Biological Activity

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, a compound with the chemical formula C15H12ClIO2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the sodium-glucose co-transporter type 2 (SGLT2). This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight386.612 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point461.3 ± 40.0 °C at 760 mmHg
Flash Point232.8 ± 27.3 °C
LogP5.10

Target of Action

The primary target for this compound is SGLT2 , a protein responsible for glucose reabsorption in the kidneys.

Mode of Action

This compound acts as an inhibitor of SGLT2 , leading to decreased glucose reabsorption and subsequently lowering blood glucose levels. This mechanism is particularly beneficial for patients with conditions such as type 2 diabetes and chronic kidney disease .

Biochemical Pathways

By inhibiting SGLT2, the compound influences the glucose reabsorption pathway in the kidneys, which is crucial for managing blood sugar levels. The inhibition results in increased glucose excretion in urine, thereby reducing hyperglycemia.

Pharmacokinetics

Research suggests that this compound exhibits high gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . This property may enhance its therapeutic effects by allowing it to reach central nervous system targets.

Biological Activity

Preliminary studies indicate that this compound may possess significant antimicrobial and anticancer activities. The halogen substituents (chlorine and iodine) are known to enhance biological interactions, potentially increasing efficacy against various pathogens and cancer cells.

Anticancer Activity

The compound's potential anticancer properties are attributed to its ability to interfere with cellular processes in cancer cells. Studies suggest that halogenated compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Further pharmacological studies are required to elucidate its precise mechanism of action in cancer therapy.

Case Studies

  • SGLT2 Inhibition and Diabetes Management
    • A study demonstrated that SGLT2 inhibitors significantly lower HbA1c levels in diabetic patients, supporting the role of this compound as a potential therapeutic agent for diabetes management.
  • Anticancer Research
    • Preliminary investigations into structurally similar compounds have shown promising results in inhibiting tumor growth in vitro. Future studies on this compound could provide insights into its anticancer efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.